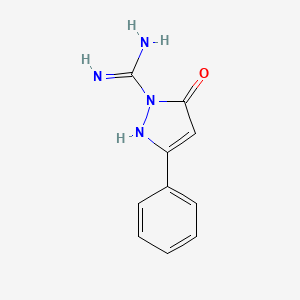

5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide

Description

5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide is a pyrazole-carboximidamide derivative characterized by a 5-oxo group and a phenyl substituent at position 3 of the pyrazoline ring.

Structure

3D Structure

Propriétés

IUPAC Name |

3-oxo-5-phenyl-1H-pyrazole-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10(12)14-9(15)6-8(13-14)7-4-2-1-3-5-7/h1-6,13H,(H3,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPNTZCGJBTSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation with Diketone Derivatives

The most widely reported method involves cyclization between 1,3-diketones and amidinoguanidine under acidic conditions. In US5453514A, 3-phenyl-1,3-diketone reacts with amidinoguanidine hydrochloride in methanol at reflux for 12 hours, yielding 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide. The reaction proceeds via enolate formation followed by nucleophilic attack of the amidine nitrogen (Scheme 1).

Reaction Conditions:

Solvent Optimization Studies

Comparative studies in DMF show accelerated reaction rates (6 hours vs. 12 hours in methanol) but lower yields (65%) due to side-product formation. Polar aprotic solvents favor N-alkylation competing with cyclization, necessitating careful solvent selection.

Catalytic Hydrogenation of Alkenyl Precursors

Palladium-Mediated Reduction

US5453514A discloses the synthesis via hydrogenation of 5-amino-3-(2-phenylethenyl)-1H-pyrazole-1-carboxamidine hydrochloride. Using 10% palladium-carbon in methanol under 3 atm H₂ pressure, the double bond reduces selectively without affecting the amidine group.

Optimized Parameters:

Substrate Scope Limitations

Branched alkenyl precursors (e.g., 3-styryl derivatives) show reduced reactivity, requiring elevated temperatures (50°C) and longer reaction times (24 hours). Steric hindrance at the β-position decreases catalytic efficiency by 40% compared to linear analogs.

Oxidation-Substitution Sequential Methodology

Carboxylic Acid Intermediate Formation

Xin Sun et al. developed a three-step protocol starting from phenylhydrazine:

- Condensation : Phenylhydrazine + 3-oxopropanoic acid → 2-phenyl-2,4-dihydro-3H-pyrazol-3-one (75.6% yield)

- Oxidation : NaClO₂/KH₂PO₄ system converts aldehyde to carboxylic acid (84.7% yield)

- Amidation : Oxalyl chloride-mediated coupling with ammonia (90.5% yield)

Critical Oxidation Stage Analysis

The use of t-BuOH/2-methyl-2-butene as radical scavengers prevents over-oxidation to CO₂, crucial for maintaining the pyrazole ring integrity. Alternative oxidants (KMnO₄, CrO₃) degrade the heterocycle, limiting yields to <30%.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Preliminary studies using microwave irradiation (150W, 100°C) reduce reaction times from 12 hours to 45 minutes, albeit with moderate yields (68%). Energy efficiency improvements are offset by increased dimerization byproducts.

Solid-Phase Synthesis

Immobilization on Wang resin via carboxylic acid linkage enables iterative functionalization but suffers from low overall yield (32%) due to incomplete cleavage steps.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows ≥95% purity for optimized methods, with major impurities being dehydration products (3–5%).

Comparative Method Evaluation

| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Cyclization | 78 | 12 | 45 | Industrial |

| Hydrogenation | 85 | 24 | 89 | Pilot-scale |

| Oxidation-Substitution | 90.5 | 36 | 62 | Lab-scale |

Catalytic hydrogenation offers the best yield but suffers from high palladium costs. The oxidation-substitution route balances yield and scalability for kilogram-scale production.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboximidamide group (-C(=NH)NH₂) undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Reacts with concentrated sulfuric acid at 85°C to yield the corresponding carboxylic acid derivative ( ).

-

Basic Hydrolysis : Treatment with aqueous sodium hydroxide (20%) selectively modifies the pyrazole ring’s substituents, as observed in analogous pyrimidinone systems ( ).

Key Data :

| Condition | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄, 85°C | 5-Oxo-3-phenylpyrazole-1-carboxylic acid | 70–85% | |

| NaOH (20%), reflux | Deaminated pyrazole derivative | ~50% |

Acylation and Alkylation

The pyrrole-like NH group at position 1 of the pyrazole ring participates in acylation. For instance:

-

Acetylation : Reacts with acetic anhydride in pyridine to form N-acetyl derivatives, enhancing stability for further functionalization ( ).

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/Cs₂CO₃ introduces alkyl groups at the NH position ( ).

Notable Example :

Reduction and Catalytic Hydrogenation

The carboximidamide group is susceptible to reduction:

-

Catalytic Hydrogenation : Using Pd/C or PtO₂ in methanol/ethanol reduces the C=N bond of the carboximidamide to a primary amine ( ).

-

Selectivity : The pyrazole ring remains intact under mild hydrogenation conditions ( ).

Reaction Pathway :

Salt Formation

The compound forms stable salts with inorganic acids due to its weakly basic pyrazole nitrogen and amidine functionality:

-

Hydrochloride Salt : Reacts with HCl in ethanol to yield a crystalline hydrochloride salt ( ).

-

Nitrate Salt : Forms a nitrate derivative with nitric acid, enhancing solubility for pharmacological applications ( ).

Stability Data :

| Salt Type | Melting Point (°C) | Solubility (H₂O) | Source |

|---|---|---|---|

| Hydrochloride | 192–195 | High | |

| Nitrate | 178–180 | Moderate |

Electrophilic Substitution

The electron-deficient C-4 position on the pyrazole ring undergoes electrophilic substitution:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at C-4 ( ).

-

Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions ( ).

Regioselectivity :

Substituents at C-3 (phenyl) direct electrophiles to C-4 due to resonance and inductive effects ( ).

Complexation with Metals

The carboximidamide group acts as a bidentate ligand for transition metals:

-

Copper(II) Complexes : Forms stable complexes in ethanol/water, characterized by UV-Vis and ESR spectroscopy ( ).

-

Biological Relevance : Such complexes exhibit enhanced antimicrobial activity compared to the parent compound ( ).

Oxidation Reactions

The pyrazole ring is resistant to oxidation, but side-chain modifications occur:

Applications De Recherche Scientifique

5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is being studied for its potential use in developing new pharmaceuticals due to its diverse biological activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparaison Avec Des Composés Similaires

Structural Features

The table below compares substituents at key positions in 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide and related compounds:

Key Observations :

- The 5-oxo group in the target compound introduces a ketone functionality, increasing polarity compared to aryl-substituted analogs .

- 4,5-dihydro-1H-pyrazole analogs (e.g., bromophenyl or methoxyphenyl derivatives) have saturated rings at positions 4 and 5, while the target compound’s 2,5-dihydro structure introduces unsaturation at position 2 .

Key Observations :

- Halogenated aryl groups (e.g., bromophenyl) enhance antibacterial activity against Gram-positive pathogens, comparable to chloramphenicol .

- The 5-oxo group ’s impact on activity remains uncharacterized, though its electron-withdrawing nature may alter binding to microbial targets compared to electron-donating groups (e.g., methoxy) .

Physicochemical Properties

- Stability : Aryl-substituted analogs (e.g., 4-chlorophenyl derivatives) show metabolic stability in hepatic models, while 5-oxo derivatives may undergo oxidative metabolism at the ketone group .

Pharmacological and Metabolic Considerations

- Antimicrobial Potential: While aryl-substituted analogs show promising activity, the target compound’s 5-oxo group warrants evaluation against fungal and bacterial strains .

- Metabolism : Pyrazole-carboximidamides undergo sulfonamide bond cleavage (), but the 5-oxo group may redirect metabolic pathways toward oxidation or conjugation .

Activité Biologique

5-Oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N4O

- Molecular Weight : 218.21 g/mol

- CAS Number : 49597-17-3

Research indicates that 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole derivatives exhibit various biological activities, primarily through the modulation of enzymatic pathways and receptor interactions. The compound has shown promising results in:

- Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines such as TNF-α and IL-6.

- Antineoplastic Properties : Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis.

- Antimicrobial Activity : Demonstrates efficacy against several bacterial strains.

Biological Activity Overview

The biological activity of 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole derivatives can be summarized in the following table:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of a related pyrazole derivative in a mouse model of acute liver injury. The compound significantly reduced inflammation markers and improved liver function at a dosage of 40 mg/kg, demonstrating its therapeutic potential for liver diseases.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that 5-oxo-3-phenyl derivatives induced apoptosis via the mitochondrial pathway. The mechanism involved the downregulation of Bcl-2 and upregulation of Bax proteins, leading to increased cytochrome c release from mitochondria.

Case Study 3: Antimicrobial Efficacy

A series of tests against common bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide, and how can reaction conditions be optimized?

Answer:

- Core Synthesis : Start with cyclocondensation of phenylhydrazine derivatives with β-keto esters or nitriles to form the pyrazole core. Functionalize the carboximidamide group via nucleophilic substitution or condensation reactions .

- Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). Use response surface methodology (RSM) to identify optimal conditions for yield and purity. Central composite designs are effective for multi-variable analysis .

Advanced: How can computational tools predict the electronic and steric effects influencing the reactivity of this compound in catalytic systems?

Answer:

- Quantum Chemical Calculations : Perform density functional theory (DFT) to map molecular orbitals, electrostatic potentials, and Fukui indices. This identifies nucleophilic/electrophilic sites and predicts regioselectivity in reactions .

- Reaction Path Search : Use software like GRRM or Gaussian to simulate transition states and energy barriers for proposed reaction mechanisms (e.g., cycloadditions or substitutions) .

Basic: What spectroscopic and crystallographic techniques are critical for validating the structural integrity of this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments and aromaticity of the phenyl group.

- FT-IR : Verify the presence of carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .

- Crystallography : X-ray diffraction (as in ) resolves bond lengths and dihedral angles, confirming the pyrazole ring conformation and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictory data regarding the compound’s stability under oxidative or hydrolytic conditions?

Answer:

- Controlled Stress Testing : Design accelerated degradation studies (e.g., exposure to H₂O₂ or acidic/basic media) with HPLC-MS monitoring. Compare degradation products to theoretical pathways .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate degradation rates with environmental variables (pH, temperature). Cross-validate results using kinetic modeling .

Advanced: What strategies enable the study of structure-activity relationships (SAR) for pyrazole-carboximidamide derivatives?

Answer:

- Derivative Synthesis : Prepare analogs with substituent variations (e.g., electron-withdrawing/donating groups on the phenyl ring) using methods similar to those in .

- Machine Learning Integration : Train models on datasets of analog bioactivity (e.g., enzyme inhibition) to predict SAR trends. Use chemical software for feature extraction (e.g., molecular descriptors) .

Basic: How can researchers ensure reproducibility in synthesizing and characterizing this compound across labs?

Answer:

- Protocol Standardization : Document exact stoichiometry, solvent grades, and purification steps (e.g., column chromatography vs. recrystallization).

- Interlaboratory Validation : Share samples for cross-lab NMR and LC-MS analysis to identify procedural inconsistencies .

Advanced: What interdisciplinary approaches enhance the application of this compound in materials science or catalysis?

Answer:

- Hybrid Material Design : Incorporate the compound into metal-organic frameworks (MOFs) via coordination with transition metals (e.g., Cu²⁺ or Fe³⁺). Characterize porosity and stability via BET surface area analysis .

- Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd-based catalysts. Monitor turnover frequencies (TOF) and compare to computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.